molecular formula C9H11ClFN B1419188 4-Chloro-3-fluoro-N-isopropylaniline CAS No. 1157519-52-2

4-Chloro-3-fluoro-N-isopropylaniline

Cat. No.: B1419188
CAS No.: 1157519-52-2
M. Wt: 187.64 g/mol
InChI Key: VGVMRXHROKEPCA-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-N-isopropylaniline is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 3-position, and an isopropylamino group at the nitrogen atom of the aniline moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: The synthesis of this compound can begin with a Friedel-Crafts acylation reaction, where an appropriate benzene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Subsequent Reactions: Following the acylation, the acyl group can be reduced to an alkane using Clemmensen reduction, and further nitration can introduce the amino group.

  • Final Steps:

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride, iron, and hydrogen gas are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

4-Chloro-3-fluoro-N-isopropylaniline has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Chloro-3-fluoro-N-isopropylaniline exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-Chloro-N-isopropylaniline: Similar structure but lacks the fluorine atom.

  • 4-Fluoro-N-isopropylaniline: Similar structure but lacks the chlorine atom.

  • 3-Chloro-4-fluoro-N-isopropylaniline: Different positions of chlorine and fluorine atoms.

Uniqueness: 4-Chloro-3-fluoro-N-isopropylaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This arrangement provides distinct properties compared to its similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

4-chloro-3-fluoro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVMRXHROKEPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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